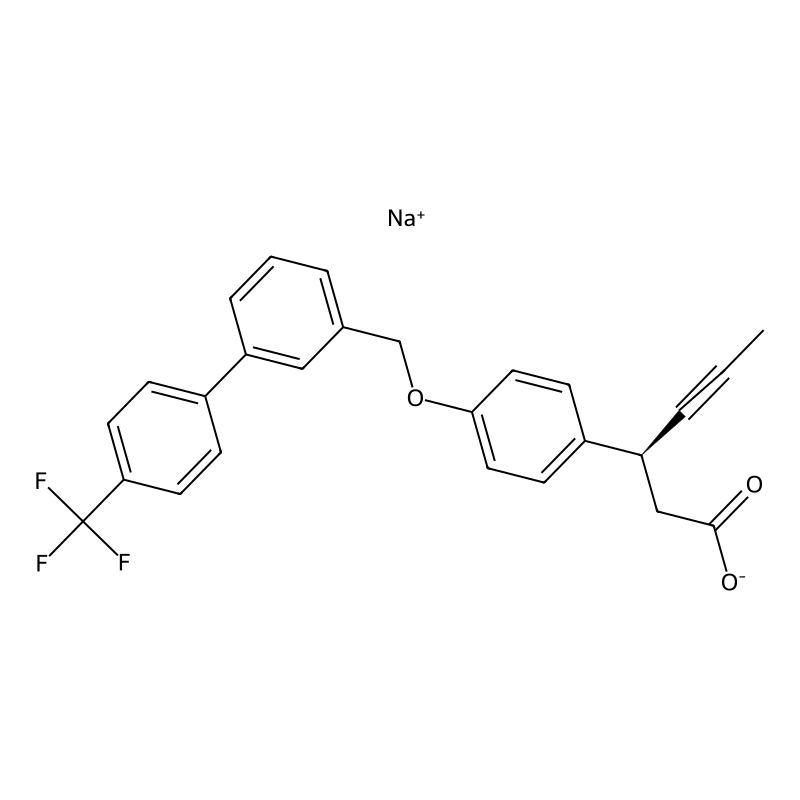

AMG-837 sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

GPR40 Agonist

AMG-837 sodium acts as a partial agonist for GPR40 (G protein-coupled receptor 40) []. This means it can bind to the receptor and trigger a cellular response, but to a lesser extent than a full agonist. Studies have shown that GPR40 activation can influence insulin secretion and blood sugar control [].

Potential for Type 2 Diabetes Treatment

Preclinical studies using AMG-837 sodium demonstrated its ability to lower blood sugar levels. In animal models, AMG-837 sodium improved glucose tolerance and increased insulin secretion after a glucose challenge [, ]. These findings suggest that AMG-837 sodium may be a promising candidate for the development of new drugs for type 2 diabetes.

Click Chemistry Applications

Beyond its potential use in diabetes treatment, research also explores AMG-837 sodium's properties as a click chemistry reagent []. The molecule contains a functional group called an alkyne, which can participate in a specific chemical reaction called copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. This reaction allows scientists to link AMG-837 sodium to other molecules containing azide groups, potentially useful for creating new research tools and probes.

AMG-837 sodium is a sodium salt form of AMG-837, a potent partial agonist of the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This compound has garnered attention for its potential therapeutic applications in the treatment of type 2 diabetes due to its ability to enhance insulin secretion in response to glucose levels. The chemical structure of AMG-837 features a β-substituted phenylpropanoic acid with an alkyne group, which contributes to its pharmacological properties and activity on GPR40 .

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction allows AMG-837 to be utilized in click chemistry, facilitating the formation of complex molecules .

- Oxidation: The compound can undergo oxidation, involving the addition of oxygen or removal of hydrogen, which can alter its reactivity and biological activity .

AMG-837 sodium is primarily recognized for its role as a GPR40 agonist. Its biological activities include:

- Insulin Secretion: It enhances glucose-stimulated insulin secretion both in vitro and in vivo, making it a candidate for diabetes treatment .

- Potency: The effective concentration (EC50) values for AMG-837 indicate strong activity, with values around 13.5 nM for human GPR40 and comparable values for other species .

- Selective Activity: AMG-837 exhibits specificity towards GPR40, showing no significant activity on related receptors such as GPR41, GPR43, or GPR120 at concentrations up to 10 µM .

The synthesis of AMG-837 has been optimized through several methods:

- Lead Optimization: Initial high-throughput screening identified β-substituted phenylpropanoic acids as lead compounds. Further optimization led to the development of AMG-837 with improved potency and pharmacokinetic properties .

- Scalable Synthesis: The synthetic route has been refined for scalability, focusing on process development that enhances yield and purity while maintaining the compound's bioactivity .

AMG-837 sodium has potential applications in:

- Diabetes Treatment: Due to its ability to stimulate insulin secretion in a glucose-dependent manner, it is being explored as a therapeutic agent for managing type 2 diabetes .

- Research Reagent: Its properties make it valuable for research involving GPR40 and related metabolic pathways.

Interaction studies have demonstrated that AMG-837 sodium selectively interacts with GPR40. Key findings include:

- Calcium Flux Assays: These assays showed that AMG-837 effectively stimulates calcium flux in cells expressing GPR40, confirming its role as an agonist .

- Comparative Studies: When compared to natural ligands like docosahexaenoic acid, AMG-837 exhibited enhanced potency in stimulating receptor activity .

AMG-837 sodium shares similarities with other compounds targeting free fatty acid receptors. Notable comparisons include:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Docosahexaenoic Acid | Omega-3 fatty acid | Natural agonist for GPR40 | Naturally occurring |

| LY2881835 | Related synthetic GPR40 agonist | Potent GPR40 agonist | Different structural modifications |

| TAK-875 | Another synthetic FFA1 agonist | Enhances insulin secretion | Distinct pharmacokinetic profile |

AMG-837 sodium is unique due to its specific structural modifications that enhance its potency and selectivity for GPR40 compared to these similar compounds. Its development represents a significant advancement in targeted therapies for metabolic diseases.

AMG-837 sodium possesses the molecular formula C26H20F3NaO3 with a molecular weight of 460.42 grams per mole [1] [2]. This compound represents the sodium salt form of the free acid AMG-837, which has been specifically developed as a G-protein-coupled receptor 40 agonist [3]. The molecular composition includes twenty-six carbon atoms, twenty hydrogen atoms, three fluorine atoms, one sodium atom, and three oxygen atoms, reflecting the complex aromatic structure characteristic of this pharmaceutical compound [1] [2].

The parent compound AMG-837 free acid has the molecular formula C26H21F3O3 and a molecular weight of 438.4 grams per mole, with the sodium salt form representing an addition of 22.02 grams per mole due to the replacement of the acidic hydrogen with sodium [7]. The compound is registered under Chemical Abstracts Service number 865231-45-4 and carries the Unique Ingredient Identifier T5KP187PIU [1] [3]. PubChem assigns this compound the Compound Identifier 46854654, facilitating its identification in chemical databases [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C26H20F3NaO3 | [1] [2] |

| Molecular Weight | 460.42 g/mol | [1] [2] |

| CAS Number | 865231-45-4 | [1] [3] |

| UNII | T5KP187PIU | [3] |

| PubChem CID | 46854654 | [1] |

Stereochemical Configuration and Absolute Stereochemistry

AMG-837 sodium exhibits absolute stereochemistry with a defined stereocenter configuration [3]. The compound contains one stereogenic center out of one possible stereocenter, establishing it as an enantiomerically pure substance [3]. The absolute configuration is designated as the S-enantiomer, formally named as (βS)-β-1-propyn-1-yl-4-[(4'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]methoxy]benzenepropanoic acid sodium salt [12].

The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the stereocenter is located at the beta-carbon position relative to the carboxylic acid functionality [5] [18]. The S-configuration indicates that when the lowest priority group is oriented away from the observer, the remaining three substituents decrease in priority in a counterclockwise direction [18]. This specific stereochemical arrangement is critical for the compound's biological activity, as evidenced by the synthesis development focusing on the chiral β-alkynyl acid intermediate [5].

The compound's optical activity status is listed as unspecified in regulatory databases, though the absolute stereochemistry is definitively established [3]. The stereochemical purity was achieved through classical resolution of the corresponding racemic acid during the synthetic development process [5]. The three-dimensional molecular arrangement places the alkyne functionality at the beta position relative to the carboxylic acid, creating a rigid structural element that contributes to the compound's receptor binding properties [23].

Structural Characteristics and Functional Groups

AMG-837 sodium features a complex molecular architecture built around a β-substituted phenylpropanoic acid core structure [13] [23]. The compound incorporates an alkyne functional group at the β-position relative to the carboxylic acid, representing a key structural modification that increases potency compared to the original lead series [23]. This alkyne moiety, specifically a propynyl group, provides structural rigidity and contributes to metabolic stability [23] [28].

The molecular framework contains multiple aromatic systems, including substituted benzene rings connected through an ether linkage [1] [2]. The phenyl ether functionality serves as a flexible linker between the phenoxy group and the biphenyl system, enabling optimal receptor binding orientation [23]. The biphenyl system constitutes a central structural element that provides hydrophobic interactions essential for G-protein-coupled receptor 40 binding [23] [26].

The trifluoromethyl group occupies the para position of the terminal biphenyl ring, functioning as a powerful electron-withdrawing substituent [29]. This trifluoromethyl functionality enhances the compound's lipophilicity and contributes significantly to potency and selectivity improvements [29]. The electron-withdrawing properties of the trifluoromethyl group influence the electronic distribution throughout the aromatic system [29].

| Functional Group | Structural Location | Chemical Significance |

|---|---|---|

| Carboxylic Acid (sodium salt) | Terminal propanoic acid | Ionizable group for salt formation |

| Alkyne (C≡C) | Beta position | Rigid structural element |

| Phenyl Ether | Linker region | Flexible connector |

| Trifluoromethyl | Para-biphenyl position | Electron-withdrawing group |

| Biphenyl System | Central framework | Aromatic interaction platform |

The complete International Union of Pure and Applied Chemistry name describes the compound as sodium (3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate, reflecting the systematic nomenclature that accounts for all structural features [2].

Comparative Analysis of Various Salt Forms

The development of AMG-837 involved extensive salt screening to identify suitable physical forms for pharmaceutical development [17]. Initially, a lysine salt was identified as a potential development form, but this exhibited poor crystallinity and severe hygroscopicity above 65% relative humidity, making it unsuitable for long-term development [17]. The lysine salt also presented scalability challenges due to large solvent volumes required during synthesis [16].

The free acid form of AMG-837 demonstrated crystalline properties by X-ray powder diffraction but suffered from poor physicochemical stability [16] [17]. The free acid exhibited poor solubility (approximately 0.5 milligrams per milliliter) and poor wettability, along with a low melting point of 80 degrees Celsius [16]. Additionally, the free acid showed poor solution and solid-state stability, rendering it unsuitable for pharmaceutical development [16].

The sodium salt form was selected for early development based on improved crystallinity and stability characteristics [5] [17]. The sodium salt demonstrated good short-term physical stability at 68% relative humidity and acceptable stability at 60 degrees Celsius under both 26% and 50% relative humidity conditions [16]. However, the sodium salt still exhibited some limitations in terms of long-term stability [17].

Subsequently, a crystalline hemicalcium salt dihydrate form was developed as a more stable alternative [5] [17]. The hemicalcium salt, with molecular formula C26H20F3O3.½Ca and molecular weight 457.47 grams per mole, demonstrated superior stability characteristics compared to both the sodium salt and free acid forms [10] [12]. The hemicalcium salt shows solubility up to 100 millimolar in dimethyl sulfoxide [10] [12].

| Salt Form | Molecular Weight (g/mol) | Crystallinity | Stability | Development Status |

|---|---|---|---|---|

| Sodium Salt | 460.42 | Crystalline | Good short-term | Early development |

| Hemicalcium Salt | 457.47 | Crystalline | Superior | Subsequently developed |

| Free Acid | 438.4 | Crystalline | Poor | Rejected |

| Lysine Salt | Not specified | Poor | Poor | Initially identified, rejected |

Physicochemical Parameters and Solubility Profile

AMG-837 sodium demonstrates favorable solubility characteristics in organic solvents, particularly showing complete solubility up to 100 millimolar concentrations in dimethyl sulfoxide [10] [12]. This solubility profile facilitates pharmaceutical formulation development and enables efficient dissolution for biological testing applications [10]. The compound's solubility behavior reflects its amphiphilic nature, containing both hydrophobic aromatic regions and hydrophilic ionic functionality [1] [2].

The compound exhibits charge neutrality overall, despite containing an ionic sodium carboxylate group [3]. The charge distribution influences the compound's interaction with biological membranes and protein targets [3]. Storage recommendations specify maintenance at -20 degrees Celsius for powder forms, with stability extending up to three years under these conditions [9]. In solution, the compound maintains stability at -80 degrees Celsius for one year [9].

The physicochemical stability varies significantly among different salt forms, with the sodium salt showing acceptable short-term stability but requiring careful storage conditions [16] [17]. The compound's melting behavior is complex, with characterization studies indicating that salt forms do not exhibit true melting points but undergo desolvation upon heating, producing amorphous materials [16]. This thermal behavior reflects the presence of solvent molecules in the crystalline lattice structure [16].

Wettability properties of the sodium salt form show improvement compared to the free acid, facilitating pharmaceutical processing and formulation development [16]. The improved wettability contributes to better dissolution characteristics and bioavailability potential [16]. The compound's lipophilic character, influenced by the trifluoromethyl and biphenyl groups, balances with the hydrophilic sodium carboxylate to provide optimal physicochemical properties [29] [26].

Crystalline Structure and Polymorphism

AMG-837 sodium exhibits polymorphism, with multiple crystalline forms identified during comprehensive solid-state screening studies [16] [17]. Polymorph screening conducted on the sodium salt revealed the existence of several distinct crystalline modifications, each with unique physical and chemical properties [17]. The polymorphic behavior reflects the compound's structural complexity and the multiple conformations accessible to the flexible molecular framework [16].

Crystallographic analysis indicates that AMG-837 salt forms contain solvent molecules within their crystal lattices [16]. This solvation influences the thermal properties, with characterization studies demonstrating that none of the crystalline forms exhibit true melting behavior [16]. Instead, the crystals undergo desolvation upon heating, transforming into amorphous phases rather than producing clear melting transitions [16].

The crystalline forms demonstrate varying degrees of long-range order, with X-ray powder diffraction revealing distinct diffraction patterns for different polymorphs [16]. The crystal packing arrangements are influenced by intermolecular interactions, including hydrogen bonding involving the carboxylate group and van der Waals interactions between aromatic systems [14]. The biphenyl moiety adopts conformations that optimize crystal packing efficiency while maintaining molecular stability [14] [30].

Form selection studies identified specific polymorphs with optimal stability and processing characteristics for pharmaceutical development [16] [17]. The crystalline forms exhibit different hygroscopic behaviors, with some showing enhanced moisture stability compared to others [16]. The presence of multiple polymorphs necessitates careful control of crystallization conditions to ensure reproducible production of the desired crystalline modification [17].

The retrosynthetic analysis of AMG-837 sodium reveals a strategic convergent approach based on the disconnection of two key fragments. The primary retrosynthetic disconnection occurs at the ether linkage, revealing (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid (fragment 1) and 3-(bromomethyl)-4′-(trifluoromethyl)biphenyl (fragment 2) as the essential building blocks [1]. This disconnection strategy enables the synthesis of the target molecule through a chemoselective phenol alkylation as the key coupling reaction.

The strategic analysis further reveals that the chiral β-alkynyl acid fragment 1 can be accessed through a telescoped sequence involving Meldrum's acid chemistry. The retrosynthetic pathway traces back to 4-hydroxybenzaldehyde and propynylmagnesium bromide as the fundamental starting materials [1]. The biaryl bromide fragment 2 emerges from a Suzuki-Miyaura cross-coupling disconnection between 4-(trifluoromethyl)phenylboronic acid and 3-bromotoluene derivatives [1].

Alternative retrosynthetic approaches have been explored, including direct asymmetric conjugate addition strategies that bypass the need for classical resolution. These approaches utilize α,β-unsaturated thioamide intermediates as electrophilic partners for terminal alkyne nucleophiles [2]. The thioamide functionality serves dual purposes: activation toward asymmetric alkynylation and facile transformation to the requisite carboxylic acid functionality [2].

Convergent Synthesis of Key Fragments

The convergent synthesis strategy employs the parallel preparation of two key fragments, maximizing synthetic efficiency and enabling late-stage diversification. Fragment 1, (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid, represents the more complex component containing the stereogenic center and alkyne functionality [1]. The synthetic approach begins with the Knoevenagel condensation of 4-hydroxybenzaldehyde with Meldrum's acid to afford the benzylidene malonate derivative 3 [1].

The preparation of Meldrum's acid derivative 3 required significant optimization for scalable synthesis. Initial studies revealed thermal instability of Meldrum's acid in aqueous media above 35°C, with a half-life of approximately 2 hours at 50°C [1]. The optimized conditions employ a biphasic toluene-water system (10:1 ratio), which promotes product agglomeration into spherical beads facilitating isolation and drying [1]. This modification improved conversion to greater than 97% while addressing stability concerns [1].

The conjugate alkynylation proceeds through addition of propynylmagnesium bromide to the in situ protected Meldrum's acid acceptor. Thermolysis of the resulting adduct in refluxing toluene effects decarboxylation and elimination to provide the racemic β-alkynyl acid [1]. Classical resolution using (1S,2R)-1-amino-2-indanol affords the desired (S)-enantiomer in 35% overall yield with greater than 97% enantiomeric excess [1].

Fragment 2 synthesis utilizes an efficient Suzuki-Miyaura coupling-bromination sequence. The cross-coupling between 4-(trifluoromethyl)phenylboronic acid and 3-hydroxymethylphenylboronic acid employs Pd/PCy3 catalyst with potassium phosphate in THF-water at 65°C, providing the biaryl alcohol intermediate in 95% yield [1]. Bromination with thionyl bromide in toluene completes the synthesis of fragment 2 in 86% overall yield [1].

Enantioselective Synthetic Approaches

The development of enantioselective synthetic methodologies has focused on catalytic asymmetric transformations to obviate the need for classical resolution. The most significant advance involves the catalytic asymmetric conjugate addition of terminal alkynes to α,β-unsaturated thioamides [2]. This methodology employs a soft Lewis acid/hard Brønsted base cooperative catalyst system to achieve high levels of enantioselectivity [2].

The enantioselective approach begins with preparation of the α,β-unsaturated thioamide substrate through condensation of 4-hydroxybenzaldehyde with the appropriate thioamide precursor. The substrate features electronic activation through the thioamide functionality, which serves as both an activating group for the asymmetric alkynylation and a synthetic handle for subsequent functional group manipulation [2].

Key to the success of this approach is the cooperative activation mechanism involving simultaneous coordination of the Lewis acid to the thioamide carbonyl and deprotonation of the terminal alkyne by the Brønsted base. This dual activation enables precise control over the stereochemical outcome of the conjugate addition [2]. The methodology accommodates various terminal alkynes, including ethynyltrimethylsilane, providing access to the protected alkyne functionality required for AMG-837 [2].

Post-conjugate addition transformations involve hydrolytic conversion of the thioamide to the corresponding carboxylic acid. This transformation proceeds under mild conditions using standard hydrolytic protocols, preserving the stereochemical integrity of the newly formed chiral center [2]. The overall enantioselective sequence provides AMG-837 in 4 steps with 79% overall yield and excellent enantiomeric excess [3].

Catalytic Asymmetric Conjugate Addition Methodology

The catalytic asymmetric conjugate addition represents a breakthrough in the efficient synthesis of chiral β-alkynyl acid derivatives. The optimized catalyst system employs copper(II) triflate as the Lewis acid component in combination with a phosphazene base as the Brønsted base partner [2]. The ligand selection proves crucial for achieving high enantioselectivity, with specific chiral bisphosphine ligands providing optimal stereochemical control [2].

Reaction optimization revealed critical parameters affecting both yield and enantioselectivity. Temperature control proves essential, with reactions initiated at 0°C and gradually warmed to room temperature to prevent catalyst decomposition and substrate degradation [2]. Solvent selection favors anhydrous toluene, which provides optimal solubility for all reaction components while maintaining catalyst stability [2].

The substrate scope encompasses various α,β-unsaturated thioamides bearing different electronic and steric substituents. Electron-withdrawing groups on the aromatic ring enhance reactivity, while electron-donating substituents require extended reaction times for complete conversion [2]. The nucleophile scope includes various terminal alkynes, with trimethylsilyl-protected ethyne providing optimal results for AMG-837 synthesis [2].

Mechanistic studies support a cooperative activation model wherein the copper center coordinates to the thioamide carbonyl oxygen, activating the β-carbon toward nucleophilic attack. Simultaneously, the phosphazene base deprotonates the terminal alkyne, generating the nucleophilic acetylide species [2]. The chiral ligand environment controls the facial selectivity of the conjugate addition, leading to the observed high enantioselectivity [2].

Chemoselective Phenol Alkylation Techniques

The coupling of fragments 1 and 2 requires a chemoselective phenol alkylation that preserves the integrity of other functional groups, particularly the carboxylic acid and alkyne moieties. Extensive optimization identified tetrabutylphosphonium hydroxide as the optimal base for this transformation [1]. This quaternary ammonium hydroxide provides sufficient basicity to deprotonate the phenol while maintaining selectivity against competing reactions [1].

The alkylation proceeds in acetonitrile at 80°C with 1.2 equivalents of tetrabutylphosphonium hydroxide. These conditions provide complete conversion within 4 hours while minimizing side reactions such as bis-alkylation or ester hydrolysis [1]. Alternative bases including cesium carbonate, potassium carbonate, and sodium hydride were evaluated but proved inferior in terms of either selectivity or reaction efficiency [1].

Mechanistic considerations suggest that the large tetrabutylammonium cation provides enhanced solubility in organic solvents while the hydroxide anion maintains high nucleophilicity. The hydroxide base selectively deprotonates the phenol (pKa ≈ 10) without affecting the carboxylic acid functionality under the employed conditions [1]. The resulting phenoxide undergoes nucleophilic substitution with the benzylic bromide via an SN2 mechanism [1].

Process optimization addressed challenges related to work-up and purification. Direct isolation from the reaction mixture proved problematic due to the hygroscopic nature of tetrabutylammonium salts. The optimized procedure involves aqueous extraction followed by treatment with sodium hydroxide to generate the sodium salt form, which facilitates purification and improves material properties [1].

Process Development and Scale-up Considerations

The translation from laboratory-scale synthesis to kilogram quantities required comprehensive process development addressing multiple technical challenges. The initial 12-step discovery route proved impractical for scale-up due to low overall yield and requirement for chromatographic purification at multiple stages [1]. The optimized process route reduces the step count to 9 operations while improving overall yield to 25% [1].

Critical scale-up considerations include thermal management during the Meldrum's acid condensation, where temperature control prevents hydrolytic decomposition. Implementation of continuous temperature monitoring and controlled heating profiles ensures reproducible conversion while maintaining product quality [1]. The biphasic reaction conditions require adequate mixing to achieve efficient mass transfer between the organic and aqueous phases [1].

Palladium contamination represents a significant concern given the regulatory limits for pharmaceutical applications. The Suzuki-Miyaura coupling employs palladium loadings of 0.5 mol%, necessitating efficient metal removal strategies [1]. Activated carbon treatment followed by aqueous extraction reduces palladium content to less than 10 ppm, meeting pharmaceutical specifications [1].

Salt selection and crystallization development addressed the poor physical properties of the free acid form. The sodium salt provides adequate crystallinity for early development, while the hemicalcium salt dihydrate offers superior physical and chemical stability for commercial manufacture [4]. Polymorph screening identified multiple crystalline forms, with Form B (dihydrate) selected based on thermodynamic stability and processing characteristics [4].

Analytical Characterization and Purity Assessment

Comprehensive analytical characterization ensures product quality and supports regulatory submissions. High-performance liquid chromatography using UV detection at 254 nm provides quantitative purity assessment with specifications requiring ≥98.0% purity [5] [6]. The analytical method employs a reversed-phase C18 column with gradient elution using acetonitrile-water mobile phases containing trifluoroacetic acid as an ion-pairing agent [5].

Enantiomeric purity determination utilizes chiral HPLC methodology with specifications requiring ≥95.0% enantiomeric excess. The chiral separation employs a Chiralpak AD-H column with hexane-isopropanol mobile phase systems [5]. Method validation confirms adequate resolution between enantiomers and demonstrates stability-indicating capabilities [5].

Residual solvent analysis by gas chromatography with headspace injection monitors potentially harmful solvents used during synthesis. Specifications limit individual solvents to levels below ICH guidelines, with particular attention to acetonitrile, toluene, and dimethylformamide [5]. Water content determination by Karl Fischer titration ensures appropriate hydration levels for the crystalline salt forms [5].

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Lin DC, Zhang J, Zhuang R, Li F, Nguyen K, Chen M, Tran T, Lopez E, Lu JY, Li XN, Tang L, Tonn GR, Swaminath G, Reagan JD, Chen JL, Tian H, Lin YJ, Houze JB, Luo J. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents. PLoS One. 2011;6(11):e27270. doi: 10.1371/journal.pone.0027270. Epub 2011 Nov 8. PubMed PMID: 22087278; PubMed Central PMCID: PMC3210765.